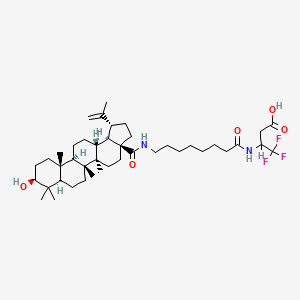
(3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid is a complex organic compound with a unique structure that includes a lupane-type triterpenoid core, an aminooctanoyl chain, and a trifluorobutyric acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the lupane core: This can be achieved through the cyclization of squalene or its derivatives under acidic conditions.
Introduction of the hydroxyl group: The hydroxyl group at the 3beta position can be introduced via selective oxidation using reagents such as osmium tetroxide or chromium trioxide.
Attachment of the aminooctanoyl chain: This step involves the coupling of the lupane core with an aminooctanoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Addition of the trifluorobutyric acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for key transformations.
化学反応の分析
Types of Reactions
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The ketone or ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Trifluoroacetic anhydride, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of an ester would yield an alcohol.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound could be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluorobutyric acid moiety could enhance the compound’s binding affinity to its target through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with potential anticancer properties.
Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
Ursolic Acid: Similar to oleanolic acid, with additional antioxidant properties.
Uniqueness
What sets (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid apart is the presence of the trifluorobutyric acid moiety, which can significantly alter its chemical and biological properties compared to other triterpenoids. This unique feature could potentially enhance its efficacy in various applications, making it a valuable compound for further research.
特性
CAS番号 |
174740-54-6 |
|---|---|
分子式 |
C42H67F3N2O5 |
分子量 |
737.0 g/mol |
IUPAC名 |
3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C42H67F3N2O5/c1-26(2)27-16-21-41(36(52)46-24-12-10-8-9-11-13-33(49)47-31(25-34(50)51)42(43,44)45)23-22-39(6)28(35(27)41)14-15-30-38(5)19-18-32(48)37(3,4)29(38)17-20-40(30,39)7/h27-32,35,48H,1,8-25H2,2-7H3,(H,46,52)(H,47,49)(H,50,51)/t27-,28+,29-,30+,31?,32-,35+,38-,39+,40+,41-/m0/s1 |
InChIキー |
GDZAAPYVVVEPIN-OMBAZUQDSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)C(F)(F)F |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


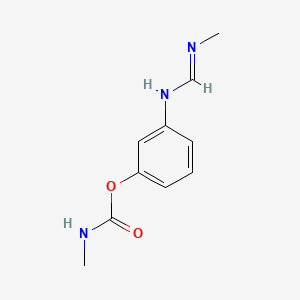
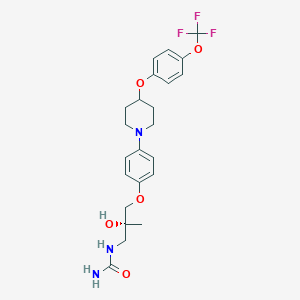
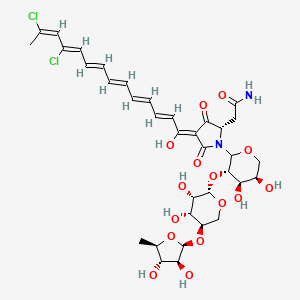


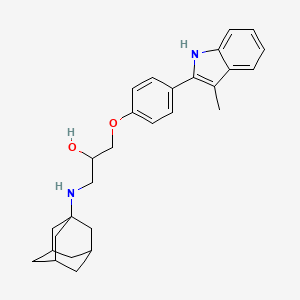
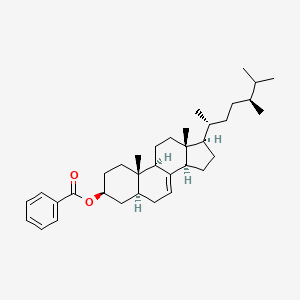
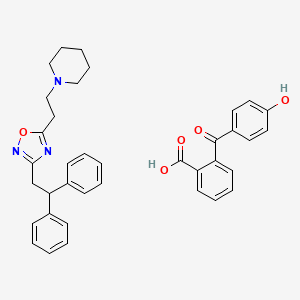
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)



![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)

